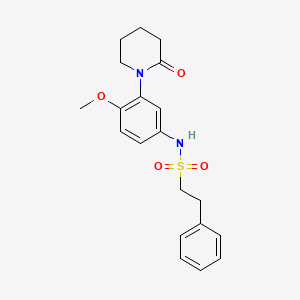

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide

Description

Propriétés

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-26-19-11-10-17(15-18(19)22-13-6-5-9-20(22)23)21-27(24,25)14-12-16-7-3-2-4-8-16/h2-4,7-8,10-11,15,21H,5-6,9,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHVBQPSEZWUDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)CCC2=CC=CC=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the phenyl and sulfonamide groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the use of green chemistry principles to minimize waste and energy consumption.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. This reaction is pivotal for modifying the compound’s pharmacological profile or synthesizing intermediates.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12h | 4-methoxy-3-(2-oxopiperidin-1-yl)aniline + Phenylethanesulfonic acid | |

| Basic Hydrolysis | NaOH (5M), 80°C, 8h | Sodium phenylethanesulfonate + Free amine derivative |

The hydrolysis rate depends on solvent polarity and temperature, with polar aprotic solvents like DMF accelerating the reaction.

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring toward electrophilic substitution. Predictable regioselectivity (ortho/para to methoxy) has been observed:

| Reaction | Reagents | Position | Product | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para | Nitro-substituted derivative | |

| Sulfonation | SO₃/H₂SO₄, 50°C | Ortho | Sulfonic acid derivative |

Mild conditions preserve the integrity of the 2-oxopiperidine ring.

Reduction Reactions

The ketone in the 2-oxopiperidine moiety is reducible to a secondary alcohol, modifying hydrogen-bonding capacity:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| NaBH₄ | Ethanol, 25°C, 2h | 2-hydroxypiperidine derivative | |

| LiAlH₄ | THF, reflux, 4h | Piperidine alcohol with retained sulfonamide |

Selective reduction without affecting the sulfonamide group requires careful stoichiometric control.

Nucleophilic Substitution

The sulfonamide’s NH group participates in alkylation/acylation, enhancing solubility or bioactivity:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N-methylsulfonamide derivative | |

| Acetyl chloride | Pyridine, 0°C, 1h | N-acetylated sulfonamide |

Steric hindrance from the phenylethane chain slows reaction kinetics compared to simpler sulfonamides.

Piperidine Ring Functionalization

The 2-oxopiperidine ring undergoes ring-opening or further substitution:

| Reaction | Reagents | Product | References |

|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF, −78°C | Tertiary alcohol at carbonyl position | |

| Reductive Amination | NH₃, H₂/Pd-C | Piperidine amine derivative |

Oxidation Reactions

Methoxy demethylation and sulfide oxidation are feasible under strong oxidative conditions:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| BBr₃ | DCM, −20°C, 3h | Phenolic derivative | |

| H₂O₂/AcOH | 70°C, 12h | Sulfone formation (if sulfide present) |

Key Reactivity Trends:

-

Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.

-

Temperature Dependence : Elevated temperatures accelerate hydrolysis but risk decomposition of the piperidine ring.

-

Steric Effects : Bulky substituents on the phenyl group slow EAS and alkylation reactions .

This compound’s multifunctional architecture enables tailored modifications for drug discovery and material science, though reaction optimization is essential to balance selectivity and yield.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives of oxopiperidine have shown promise in inhibiting the growth of melanoma and liver cancer cells, suggesting that N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide may also possess anticancer properties .

2. Anti-inflammatory Effects

Compounds related to this sulfonamide have demonstrated anti-inflammatory activity through inhibition of COX enzymes. Studies have shown that such compounds can effectively reduce inflammation in animal models, indicating potential therapeutic applications for conditions like arthritis or other inflammatory diseases .

3. Antimicrobial Properties

The antimicrobial efficacy of similar compounds has been explored, with some exhibiting activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may be effective in treating bacterial infections .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into their mechanisms and potential applications:

Case Study 1: Anticancer Activity

A study investigated the anti-proliferative effects of various oxopiperidine derivatives on human cancer cell lines. Results showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

Research on a series of phenylsulfonamide derivatives demonstrated significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammatory responses in vitro. This positions similar compounds as candidates for further development in anti-inflammatory therapies .

Case Study 3: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several oxopiperidine derivatives against common pathogens. The results indicated that some compounds had lower MIC values than traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Mécanisme D'action

The mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound’s 2-oxopiperidinyl group distinguishes it from analogues featuring hydroxypropylamino or iodinated substituents. This heterocyclic moiety may enhance hydrogen-bonding interactions, as suggested by Etter’s graph set analysis principles .

- The phenylethanesulfonamide backbone is shared across analogues, indicating a conserved pharmacophore for target binding or material properties .

Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Structural Complexity : Incorporates fluorinated chromen and pyrazolopyrimidine moieties, highlighting the diversity achievable in sulfonamide derivatives.

Comparison Table :

Research Findings and Implications

Hydrogen-Bonding Patterns

The oxopiperidinyl group in the target compound introduces a carbonyl oxygen capable of acting as a hydrogen-bond acceptor.

Pharmacological Relevance

While specific bioactivity data for the target compound is unavailable in the provided evidence, sulfonamides are known for their roles as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase). The methoxy group may improve metabolic stability compared to hydroxylated analogues .

Activité Biologique

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its activity.

- Molecular Formula : C24H24N2O3

- Molecular Weight : 388.4590 g/mol

- CAS Number : 941873-44-5

- SMILES Notation : COc1ccc(cc1N1CCCCC1=O)NC(=O)Cc1cccc2c1cccc2

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The key steps include:

- Formation of the piperidine ring.

- Introduction of the methoxy and sulfonamide groups.

- Final purification and characterization using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effective antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa .

| Compound | Activity Type | Target Organisms |

|---|---|---|

| 4a | Antibacterial | E. coli |

| 4b | Antibacterial | P. aeruginosa |

| 4i | Antifungal | C. albicans |

Anti-inflammatory Effects

Studies have suggested that compounds with sulfonamide moieties can possess anti-inflammatory properties. These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Neuropharmacological Effects

There is emerging evidence that compounds containing piperidine structures may interact with neurotransmitter systems, potentially offering neuroprotective benefits or effects on mood disorders. This aspect is particularly relevant given the increasing interest in developing treatments for neurodegenerative diseases .

Study 1: Antibacterial Screening

In a study published in Elsevier Masson, several new derivatives were synthesized and screened for their antibacterial properties. The results indicated that certain derivatives exhibited significant activity against Gram-negative bacteria, suggesting potential therapeutic applications for infections caused by these pathogens .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the piperidine ring and sulfonamide group significantly influenced biological activity. Variations in substituents led to enhanced potency against specific microbial strains, highlighting the importance of chemical structure in determining biological efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling sulfonamide precursors with substituted phenyl rings. For example, sulfanilamide derivatives can react with activated aryl halides via Ullmann or Buchwald-Hartwig coupling . Intermediate characterization should include:

- FTIR : Confirm functional groups (e.g., sulfonamide S=O at ~1679 cm⁻¹, piperidinone C=O at ~1700 cm⁻¹) .

- NMR : Analyze aromatic protons (δ 6.8–7.9 ppm) and methoxy groups (δ ~3.8 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns.

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer :

- Solubility : Screen solvents (DMSO, ethanol, aqueous buffers) with incremental co-solvents (e.g., PEG-400). Use dynamic light scattering (DLS) to detect aggregation .

- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4–40°C), and light exposure. Monitor via HPLC-UV for decomposition products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this sulfonamide derivative?

- Methodological Answer :

- Analog Synthesis : Modify the methoxy group, piperidinone ring, or phenylsulfonamide moiety. For example, replace the methoxy group with halogens or bulky substituents to assess steric effects .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR. Correlate IC₅₀ values with structural features.

- Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding modes. Validate with mutagenesis (e.g., if the piperidinone interacts with a catalytic lysine) .

Q. How can contradictory biochemical data (e.g., variable IC₅₀ values across assays) be resolved?

- Methodological Answer :

- Assay Conditions : Standardize buffer ionic strength, ATP concentrations (for kinases), and reducing agents (e.g., DTT).

- Orthogonal Validation : Use complementary techniques (e.g., thermal shift assays for target engagement, cellular viability assays for cytotoxicity) .

- Meta-Analysis : Compare data across publications. For example, discrepancies in IC₅₀ may arise from differing protein isoforms or post-translational modifications .

Q. What are the best practices for validating target specificity in complex biological systems?

- Methodological Answer :

- Chemical Proteomics : Use affinity-based probes (ABPs) with a photo-crosslinker or biotin tag. Pull down interacting proteins and identify via LC-MS/MS .

- CRISPR Knockout : Generate cell lines lacking the putative target. If the compound loses efficacy, confirm on-target activity .

- Off-Target Screening : Utilize panels like Eurofins’ KinaseProfiler or PubChem BioAssay to assess promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.